5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine
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Overview
Description
5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine is a complex organic compound characterized by the presence of nitro groups, a trifluoromethyl group, and a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine typically involves multiple steps, starting with the preparation of the quinoline backboneThe trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity to hydrophobic pockets in proteins. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
5,7-dinitroquinoline: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-[3-(trifluoromethyl)phenyl]quinolin-8-amine: Lacks the nitro groups, affecting its reactivity and applications.
5,7-dinitro-N-phenylquinolin-8-amine: Lacks the trifluoromethyl group, leading to differences in biological activity.
Uniqueness
5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine is unique due to the combination of nitro and trifluoromethyl groups on the quinoline backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H9F3N4O4 |
---|---|
Molecular Weight |
378.26 g/mol |
IUPAC Name |
5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine |
InChI |
InChI=1S/C16H9F3N4O4/c17-16(18,19)9-3-1-4-10(7-9)21-15-13(23(26)27)8-12(22(24)25)11-5-2-6-20-14(11)15/h1-8,21H |
InChI Key |
UYSNKBFTGQGFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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